3-Amino-1-benzhydryl-azetidine mesylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

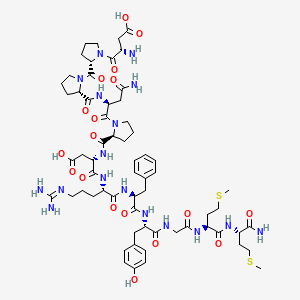

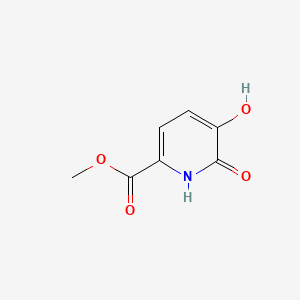

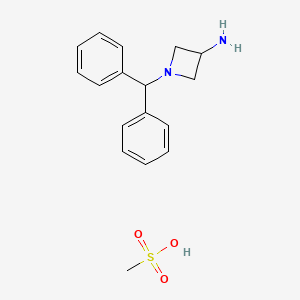

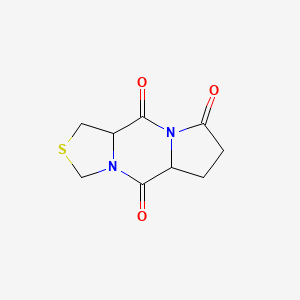

“3-Amino-1-benzhydryl-azetidine mesylate” is a chemical compound with the molecular formula C17H22N2O3S . It has a molecular weight of 334.44 g/mol . The IUPAC name for this compound is 1-benzhydryl-3-azetidinamine methanesulfonate .

Synthesis Analysis

A two-step synthesis process for 3-amino-1-benzhydryl-azetidine has been described in the literature . The process begins with commercially available benzhydrylazetidin-3-ol, which is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile . Upon quenching with water, the mesylate intermediate is isolated by filtration . The wet filter cake is then treated with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C . This procedure yields the titled compound as a mono acetate salt in 72–84% yield .

Molecular Structure Analysis

The InChI code for “3-Amino-1-benzhydryl-azetidine mesylate” is 1S/C16H18N2.CH4O3S/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-5(2,3)4/h1-10,15-16H,11-12,17H2;1H3,(H,2,3,4) . The Canonical SMILES for this compound is CS(=O)(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N .

Chemical Reactions Analysis

The synthesis of 3-amino-1-benzhydryl-azetidine involves a reaction with methanesulfonyl chloride in the presence of triethylamine in acetonitrile . This is followed by a reaction with ammonium hydroxide/isopropanol .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 334.4 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 3 rotatable bonds . Its exact mass and monoisotopic mass are 334.13511374 g/mol . The topological polar surface area of the compound is 92 Ų . The compound has a heavy atom count of 23 .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Properties :

- 3-Amino-1-benzhydryl-azetidine and its derivatives can be synthesized through various chemical reactions. For instance, a modified Strecker reaction involving dibenzylamine and phenyl magnesium bromide, followed by catalytic hydrogenation, can produce 3-amino 3-phenyl azetidine (Bacqué, Paris, & Bitoux, 1995). Similarly, the reductive cleavage of titled spiroazetidinones can lead to products like 3-benzhydryl-1-methylindole and a γ-amino alcohol (Singh & Luntha, 2011).

Potential Pharmacological Applications :

- Azetidine derivatives, including those related to 3-Amino-1-benzhydryl-azetidine, have been studied for their pharmacological potential. For example, 3-substituted azetidines synthesized from 3-azetidinyl mesylates have shown promising antihypertensive activity (Okutani, Kaneko, & Masuda, 1974). Additionally, azetidine derivatives have been evaluated as dopaminergic antagonists, with specific substituted compounds demonstrating significant affinity for D2 and D4 receptors (Metkar, Bhatia, & Desai, 2013).

Chemical Reactions and Transformations :

- The chemical reactivity of 3-Amino-1-benzhydryl-azetidine derivatives includes reactions with amines and mercaptans to produce 3-amino and 3-mercapto-azetidine derivatives (Chen, Kato, & Ohta, 1968). Moreover, the reaction of 1-benzhydrylazetidindimethyliminium chloride, a precursor of azetine, with ZnBr2 in CH2Cl2/MeCN yielded tetrahedral bis(azetine)dibromozinc complexes (Stierli, Prewo, Bieri, & Hemigartner, 1984).

Structural Studies and Material Science :

- X-ray crystallography has been used to establish the structures of many compounds related to 3-Amino-1-benzhydryl-azetidine, including their interactions with other chemicals and their potential as intermediates in synthesis processes (Singh, D’hooghe, & Kimpe, 2008).

Synthesis of Biologically Relevant Compounds :

- 3-Amino-1-benzhydryl-azetidine mesylate and its derivatives have been employed in the synthesis of biologically relevant compounds, such as peptides, amino acids, and antibiotics. This includes the use of azetidine derivatives in the creation of novel fluoroquinolones with antibacterial activity (Ikee et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-benzhydrylazetidin-3-amine;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2.CH4O3S/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-5(2,3)4/h1-10,15-16H,11-12,17H2;1H3,(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICKOKVDHRVNEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719232 |

Source

|

| Record name | Methanesulfonic acid--1-(diphenylmethyl)azetidin-3-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-benzhydryl-azetidine mesylate | |

CAS RN |

1373253-26-9 |

Source

|

| Record name | Methanesulfonic acid--1-(diphenylmethyl)azetidin-3-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-2-amine hydrochloride](/img/structure/B596668.png)